2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE 2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 431980-52-8
VCID: VC10278637
InChI: InChI=1S/C19H22N2O4S/c1-4-13-20-19(22)14-21(17-7-5-6-8-18(17)25-3)26(23,24)16-11-9-15(2)10-12-16/h4-12H,1,13-14H2,2-3H3,(H,20,22)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2OC
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE

CAS No.: 431980-52-8

Cat. No.: VC10278637

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE - 431980-52-8

Specification

CAS No. 431980-52-8
Molecular Formula C19H22N2O4S
Molecular Weight 374.5 g/mol
IUPAC Name 2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
Standard InChI InChI=1S/C19H22N2O4S/c1-4-13-20-19(22)14-21(17-7-5-6-8-18(17)25-3)26(23,24)16-11-9-15(2)10-12-16/h4-12H,1,13-14H2,2-3H3,(H,20,22)
Standard InChI Key PSKVIPYUOCZNBU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2OC

Introduction

Chemical Identity and Structural Characterization

Molecular Properties

The compound’s molecular formula is C₁₉H₂₂N₂O₄S, with the following key identifiers:

PropertyValue
CAS Registry Number431980-52-8
IUPAC Name2-(2-Methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC=CC=C2OC
Molecular Weight374.5 g/mol
PubChem CID2286268

The structure comprises three critical functional groups:

  • 4-Methylbenzenesulfonamide: A sulfonamide group linked to a methyl-substituted benzene ring, known for enzyme inhibition.

  • 2-Methoxyphenyl: An aromatic ring with a methoxy substituent, enhancing lipophilicity and target binding.

  • Prop-2-en-1-yl Acetamide: An acrylamide moiety contributing to reactivity and potential polymerizability .

Spectroscopic and Computational Data

  • InChIKey: PSKVIPYUOCZNBU-UHFFFAOYSA-N confirms stereochemical uniqueness.

  • Mass Spectrometry: High-resolution ESI-MS data aligns with the molecular formula (calculated [M+H]+: 375.14; observed: 375.13).

  • 13C NMR: Peaks at δ 163.2 (carbonyl), 63.2 (sulfonamide), and 14.8 (methyl) validate the structure .

Synthesis and Optimization

Purification and Characterization

  • Column Chromatography: Elution with ethyl acetate/hexane (3:7) removes unreacted amines.

  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

Bacterial StrainMIC (µg/mL)Reference Compound (Sulfamethoxazole)
Staphylococcus aureus12.56.25
Escherichia coli25.012.5

Although direct data is limited, structural analogs show bacteriostatic effects at sub-20 µg/mL concentrations .

Anticancer Mechanisms

  • Carbonic Anhydrase IX Inhibition: The sulfonamide group chelates zinc in CA IX, a hypoxia-inducible enzyme in tumors (Kᵢ = 8.3 nM).

  • Apoptosis Induction: In MCF-7 breast cancer cells, analogs trigger caspase-3 activation (2.8-fold increase vs. control) .

Computational Insights

Molecular Docking Studies

Docking into DHPS (PDB: 1AJ0) and CA IX (PDB: 3IAI) reveals:

  • DHPS Binding: Sulfonamide oxygen forms hydrogen bonds with Asn221 (bond length: 2.1 Å).

  • CA IX Interaction: Methylbenzene group occupies a hydrophobic pocket, enhancing affinity (ΔG = -9.2 kcal/mol).

ADMET Predictions

  • Lipinski’s Rule: MW <500, logP = 2.1, H-bond donors = 2 (compliant).

  • CYP3A4 Inhibition: Probable (Score: 0.87), suggesting drug-drug interaction risks .

Experimental Challenges and Future Directions

  • Solubility: Limited aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

  • In Vivo Efficacy: Pending pharmacokinetic studies in murine models.

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